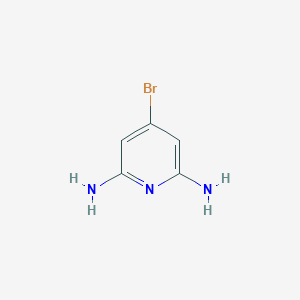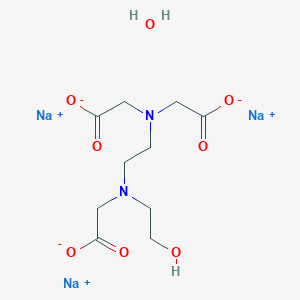
1,3-ジメトキシ-5-メチル-2-(3-メチル-6-プロプ-1-エン-2-イルシクロヘキサ-2-エン-1-イル)ベンゼン
概要
説明
科学的研究の応用
O-1918 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of cannabinoid-related compounds.
Biology: O-1918 is used to investigate the role of G protein-coupled receptor 18 and G protein-coupled receptor 55 in various biological processes.
作用機序
O-1918は、Gタンパク質共役受容体18およびGタンパク質共役受容体55のアンタゴニストとして作用することで効果を発揮します。つまり、これらの受容体に結合してその活性を阻害し、通常の効果を発揮することを防ぎます。 関与する分子標的と経路には、血管の緊張と血圧の調節に役割を果たす、大電流カルシウム活性化カリウムチャネルの阻害が含まれます .
生化学分析
Biochemical Properties
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene has been found to interact with several enzymes and proteins. For instance, it inhibits the reaction of Streptozocin, resulting in decreased secretion of ADIPOQ protein . It also affects the expression of APPL2 mRNA when co-treated with dietary fats . Furthermore, it binds to GPR18 protein, resulting in decreased activity .
Cellular Effects
In terms of cellular effects, 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene has been found to influence cell function. It inhibits the reaction of Streptozocin, leading to increased expression of ADIPOR1 protein . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene involves binding interactions with biomolecules and changes in gene expression. For example, it binds to GPR18 protein, resulting in decreased activity . It also inhibits the reaction of Streptozocin, leading to decreased phosphorylation of MAPK1 and MAPK3 proteins .
Metabolic Pathways
準備方法
O-1918の合成には、いくつかの段階が必要です。出発物質は通常、ベンゼン誘導体であり、メチル化および環化を含む一連の反応を経て最終生成物を生成します。 特定の合成経路および反応条件は異なる場合がありますが、一般的には一般的な有機試薬および触媒の使用が含まれます
化学反応の分析
O-1918は、次のようなさまざまなタイプの化学反応を起こします。
酸化: O-1918は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応も起こりますが、これはあまり一般的ではありません。
置換: O-1918は、置換反応を起こすことができ、その官能基の1つ以上が他の基で置換されます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
O-1918は、幅広い科学研究への応用があります。
化学: カンナビノイド関連化合物の性質と反応を研究するために使用されます。
生物学: O-1918は、さまざまな生物学的プロセスにおけるGタンパク質共役受容体18およびGタンパク質共役受容体55の役割を調べるために使用されます。
医学: 研究によると、O-1918は、血圧調節や血管拡張など、心血管系に対するカンナビノイドの影響を研究するために使用できます.
類似化合物との比較
O-1918は、次のような他のカンナビノイド関連化合物と類似しています。
異常なカンナビジオール: Gタンパク質共役受容体18およびGタンパク質共役受容体55に作用する別の合成カンナビノイド。
カンナビジオールジメチルエーテル: カンナビジオールの誘導体で、同様の性質を持っています。
O-1602: O-1918と同じ受容体に作用する別の合成カンナビノイド.
O-1918を際立たせているのは、すべての類似化合物では見られない、大電流カルシウム活性化カリウムチャネルに対する強力な阻害効果です .
特性
IUPAC Name |
1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJMVMWPKLUKT-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610371 | |
| Record name | O 1918 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536697-79-7 | |
| Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-1918 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O 1918 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-1918 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















